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Compound of Interest

Compound Name: ATP-Red 1
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent probe ATP-Red 1's cross-
reactivity with various nucleotides. The data presented is derived from the foundational
research that introduced ATP-Red 1, offering an objective look at its performance and
specificity. This document is intended to assist researchers in making informed decisions when
selecting fluorescent probes for ATP measurement.

Product Performance: Specificity of ATP-Red 1

ATP-Red 1 is a fluorescent probe designed for the selective detection of adenosine
triphosphate (ATP) in living cells.[1][2] Its mechanism relies on a multisite-binding model, which
contributes to its high specificity for ATP over other structurally similar nucleotides.[3]
Experimental data demonstrates that ATP-Red 1 exhibits a significant fluorescence
enhancement upon binding to ATP, while showing minimal to no response to other nucleotides
and common cellular metabolites.

Cross-reactivity Data with Other Nucleotides

The following table summarizes the fluorescence response of ATP-Red 1 to a panel of
nucleotides and other biologically relevant molecules. The data is presented as the fold
increase in fluorescence intensity (F/Fo) upon addition of the respective analyte.
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. Concentration Fluorescence Fold
Analyte Nucleotide Type
(mM) Increase (F/Fo)
Buffer - - ~1.0
Adenosine
AMP 5 ~1.2
Monophosphate
Adenosine
ADP _ 5 ~1.5
Diphosphate
Adenosine
ATP _ 5 ~5.6
Triphosphate
Cytidine
CMP 5 ~1.0
Monophosphate
CDP Cytidine Diphosphate 5 ~1.0
CTP Cytidine Triphosphate 5 ~1.1
Uridine
UMP 5 ~1.0
Monophosphate
UDP Uridine Diphosphate 5 ~1.0
UTP Uridine Triphosphate 5 ~1.1
Guanosine
GMP 5 ~1.0
Monophosphate
Guanosine
GDP ] 5 ~1.0
Diphosphate
Guanosine
GTP . 5 ~1.1
Triphosphate

Data is estimated from the graphical representation in the primary literature.[3]

As the data indicates, ATP-Red 1 shows a marked preference for ATP, with a nearly 6-fold
increase in fluorescence. In contrast, other nucleotides, including those with the same
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triphosphate chain length (GTP, CTP, UTP), induce a negligible change in fluorescence,
highlighting the probe’'s exceptional selectivity.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following
diagrams are provided.
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Figure 1: Mechanism of ATP-Red 1 fluorescence activation.
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Figure 2: Experimental workflow for assessing nucleotide cross-reactivity.

Experimental Protocols

The following
other nucleoti

Objective: To

is a detailed methodology for assessing the cross-reactivity of ATP-Red 1 with

des, based on the original research.[3]

determine the selectivity of ATP-Red 1 for ATP over other nucleotides.
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Materials:

ATP-Red 1 probe

ATP, ADP, AMP, GTP, GDP, GMP, CTP, CDP, CMP, UTP, UDP, UMP

Glycerol

Krebs buffer (pH 7.8)

Fluorometer

Procedure:
o Preparation of Reagents:
o Prepare a stock solution of ATP-Red 1 in DMSO.

o Prepare a working solution of 10 uM ATP-Red 1 in a Glycerol/Krebs buffer solution (60/40,
pH 7.8).

o Prepare 5 mM solutions of each nucleotide (ATP, GTP, CTP, UTP, etc.) in the same
Glycerol/Krebs buffer.

e Fluorescence Measurement:

o Measure the initial fluorescence intensity (Fo) of the 10 uM ATP-Red 1 working solution at
an excitation wavelength of 510 nm and an emission wavelength of 590 nm.

o To separate samples of the ATP-Red 1 working solution, add each of the 5 mM nucleotide
solutions.

o Incubate the mixtures at 25°C.

o Measure the final fluorescence intensity (F) for each sample under the same instrument
settings.

e Data Analysis:
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o Calculate the fluorescence fold increase for each nucleotide by dividing the final
fluorescence intensity (F) by the initial fluorescence intensity (Fo).

o Compare the F/Fo values to assess the degree of cross-reactivity. A value close to 1.0
indicates no significant response, while a high value indicates a strong interaction.

This guide provides a comprehensive overview of ATP-Red 1's specificity, supported by
experimental data and detailed protocols. The high selectivity for ATP makes it a reliable tool
for researchers studying cellular bioenergetics and related processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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